This compound is classified as an oxamide, a type of amide where the nitrogen atom is bonded to a carbonyl group and another carbon atom. Specifically, it features a benzothiazole moiety, which contributes to its chemical properties and biological activities.
The synthesis of N'-(1,3-benzothiazol-2-yl)oxamide can be achieved through several methods. A commonly employed method involves the reaction of 2-hydrazinobenzothiazole with appropriate arenesulfonyl chlorides under specific conditions.
This method can yield variable results depending on the specific conditions and reagents used, with reported yields ranging from 40% to 65% .
N'-(1,3-benzothiazol-2-yl)oxamide features a benzothiazole ring fused with an oxamide functional group. The molecular structure can be represented as follows:
The structure includes:
The compound's geometry allows for potential interactions with biological targets, making it relevant in medicinal chemistry .
N'-(1,3-benzothiazol-2-yl)oxamide can undergo various chemical reactions typical of benzothiazole derivatives:
Typical reagents include:
The mechanism of action for N'-(1,3-benzothiazol-2-yl)oxamide is primarily linked to its interaction with specific biological targets.
Research indicates that this compound may inhibit enzymes involved in critical biochemical pathways, such as those related to bacterial cell wall synthesis or metabolic processes in pathogens like Mycobacterium tuberculosis.
The primary pathway affected is likely involved in the biosynthesis of arabinogalactan, crucial for cell wall integrity in certain bacteria . The inhibition leads to cell death or growth arrest.
N'-(1,3-benzothiazol-2-yl)oxamide exhibits several notable physical and chemical properties:
Common spectroscopic techniques used for characterization include:
N'-(1,3-benzothiazol-2-yl)oxamide has several important applications across various fields:
Research continues into optimizing synthesis methods and exploring new applications in drug development and material science.
The molecular architecture of N'-(1,3-benzothiazol-2-yl)oxamide integrates two pharmacophores with distinct biological profiles: the benzothiazole ring and the oxamide bridge. The benzothiazole moiety—a bicyclic system comprising fused benzene and thiazole rings—imparts planarity and electron-rich characteristics, facilitating π-π stacking interactions with biomolecular targets like DNA, enzymes, and receptors [8] [9]. This scaffold’s sulfur and nitrogen atoms serve as hydrogen-bond acceptors, enhancing binding affinity to hydrophobic protein pockets [9]. Concurrently, the oxamide linker (−NHC(O)C(O)NH−) introduces hydrogen-bond donor/acceptor capabilities and conformational rigidity. This feature enables precise spatial orientation of terminal functional groups, critical for target engagement [10].
The hybrid structure exhibits multifunctional bioactivity:
Table 1: Key Physicochemical Properties of N'-(1,3-Benzothiazol-2-yl)oxamide
Property | Value/Descriptor | Biological Implication |
---|---|---|
Molecular Formula | C₁₆H₁₀N₄O₂S | Determines drug-likeness & solubility |
Hydrogen Bond Donors | 2 (oxamide NH groups) | Target binding via H-bonding with enzymes |
Hydrogen Bond Acceptors | 4 (oxamide C=O, thiazole N) | Enhanced affinity for proteolytic viral sites |
Planarity | High (fused rings + linker) | DNA intercalation & topoisomerase inhibition |
logP (Calculated) | ~2.5 | Balanced lipophilicity for membrane penetration |
Benzothiazole-based drug development originated in the late 19th century with Alfred Werner’s synthesis of 2-substituted derivatives [8]. Landmark advancements include:
Table 2: Evolution of Key Benzothiazole Derivatives in Medicine
Era | Compound | Therapeutic Application | Scientific Impact |
---|---|---|---|
1887 | Benzothiazole (Hofmann) | Synthetic scaffold | Foundation for heterocyclic chemistry |
1950s | Thioflavin T | Amyloid imaging | Enabled neuropathological diagnostics |
1990s | Phortress (prodrug) | Breast cancer chemotherapy | Demonstrated tumor-selective cytotoxicity |
2000s | Riluzole | Amyotrophic lateral sclerosis (ALS) | First FDA-approved benzothiazole-based neurodrug |
2010s | Pretomanid | Drug-resistant tuberculosis | Accelerated nitroimidazole antibiotic development |
The therapeutic landscape faces three critical hurdles, driving the need for benzothiazole-oxamide hybrids:1. Drug Resistance: Multidrug-resistant tuberculosis (MDR-TB) strains exhibit mutations in rpoB (rifampicin resistance) and katG (isoniazid resistance), reducing efficacy of first-line drugs [7]. Similarly, Staphylococcus aureus biofilms evade conventional antibiotics via efflux pumps and metabolic dormancy [9]. Benzothiazole-oxamide compounds overcome this by:- Inhibiting non-canonical targets (e.g., mycobacterial DprE1 enzyme in cell wall synthesis) [7].- Synergizing with gemcitabine in pancreatic cancer to bypass chemoresistance [1].
Table 3: Activity of Benzothiazole-Oxamide Hybrids Against Priority Pathogens
Pathogen/Target | Benzothiazole-Oxamide Activity | Reference Compound | Mechanism |
---|---|---|---|
Mycobacterium tuberculosis | MIC = 0.25–0.5 µg/mL (MDR strains) | Benzothiazole acylhydrazones | DprE1 enzyme inhibition blocking arabinogalactan biosynthesis |
Dengue virus (DENV) | IC₅₀ = 0.91 µM (NS2B/NS3 protease) | Hybrid quinoline-benzothiazoles | Competitive protease inhibition preventing polyprotein cleavage |
Hepatitis C virus (HCV) | IC₅₀ = 500 nM (NS3 helicase) | ML283 | Allosteric inhibition of RNA unwinding |
Pancreatic cancer cells | Synergy index = 4.8 (with gemcitabine) | Derivative 4l | PPARα antagonism & caspase-3 activation |
Note: MIC = Minimum Inhibitory Concentration; IC₅₀ = Half-maximal Inhibitory Concentration [1] [4] [7].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: